molecular formula C21H17N3O2 B11119256 3-phenyl-4-[4-(2-propynyloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-phenyl-4-[4-(2-propynyloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11119256
M. Wt: 343.4 g/mol
InChI Key: JCNQJIUOPNLNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-PHENYL-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridinones This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridin-6-one core, a phenyl group, and a prop-2-yn-1-yloxyphenyl moiety

Preparation Methods

The synthesis of 3-PHENYL-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-PHENYL-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrazolopyridinone moieties. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

    Click Chemistry: The presence of the alkyne group allows for click chemistry reactions, particularly azide-alkyne cycloaddition, to form triazoles.

Scientific Research Applications

3-PHENYL-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-PHENYL-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

3-phenyl-4-(4-prop-2-ynoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C21H17N3O2/c1-2-12-26-16-10-8-14(9-11-16)17-13-18(25)22-21-19(17)20(23-24-21)15-6-4-3-5-7-15/h1,3-11,17H,12-13H2,(H2,22,23,24,25)

InChI Key

JCNQJIUOPNLNNA-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4

Origin of Product

United States

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